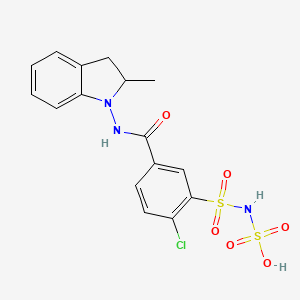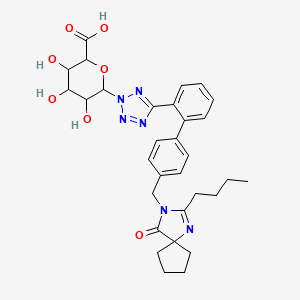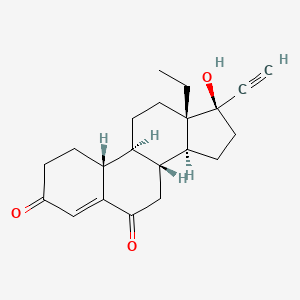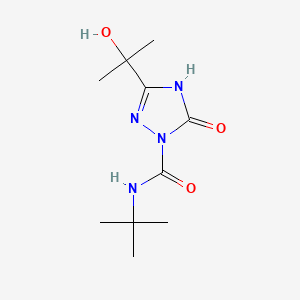
Iopamidol Impurity (Desdiiodo Iopamidol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iopamidol Impurity (Desdiiodo Iopamidol) is also known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide .
Synthesis Analysis
The synthesis of Iopamidol involves a commercial scale protocol with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1- ((3,5-bis- (chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate has been synthesized with high purity .Molecular Structure Analysis
The molecular formula of Iopamidol Impurity (Desdiiodo Iopamidol) is C17H24IN3O8 . It is an impurity of Iopamidol, which contains iodine, a substance that absorbs x-rays .Wissenschaftliche Forschungsanwendungen
Separation and Purification Methods
Iopamidol can be effectively separated and purified using preparative high-performance liquid chromatography (prep-HPLC). The optimized process involves reversed-phase separation and adjustment of parameters like stationary phase, column temperature, and sample loading capacity. This method achieves high chromatographic purity (98.97%) and recovery rate (93.44%), useful for developing separation and purification techniques for iopamide (Li & Chen, 2018).
Potential in MRI Applications
Iopamidol's chemical structure, containing mobile protons, enables its use as a contrast agent in MRI. It exhibits a T2-shortening effect on water signal, which is detectable at certain concentrations. This effect can be enhanced using RF irradiation, suggesting iopamidol's potential as a chemical exchange saturation transfer (CEST) agent for MRI applications (Aime et al., 2005).
pH Mapping in Medical Imaging
Iopamidol is useful for pH mapping in kidneys via MRI. Its amide proton pools are pH-dependent, allowing for ratiometric pH assessment. This method has been successfully applied in vivo for pH mapping in mouse kidneys, demonstrating its potential for diagnostic imaging (Longo et al., 2011).
Photodegradation and Disinfection By-Product Formation
The photodegradation of iopamidol under UV irradiation can lead to the formation of iodinated disinfection by-products (I-DBPs). This process, followed by disinfection treatments like chlorination, can significantly increase I-DBP formation. Understanding these reactions is important for managing the environmental impact of iopamidol residues (Tian et al., 2014).
Impact on Water Treatment and Toxicity
Iopamidol's presence in water can impact water treatment processes. For instance, its degradation and disinfection by-product formation during treatments like ferrate/chlor(am)ination have been studied. Adjusting parameters like pH and treatment type can effectively reduce the generation of toxic by-products, highlighting the importance of tailored treatment approaches (Li et al., 2021).
Reductive and Oxidative Degradation
Iopamidol undergoes both reductive and oxidative degradation in the Fe(III)-oxalate photochemical system under UV and visible light. This process, involving hydroxyl and superoxide anion radicals, leads to dehalogenation and oxidation pathways. This degradation mechanism is significant for potential remediation strategies for halogenated compounds (Zhao et al., 2014).
Adsorption and Removal Techniques
The adsorption of iopamidol on activated carbons, an effective method for removing pharmaceutical compounds from water, has been explored. The study focuses on the role of the porous structure of activated carbons in the adsorption process, revealing complex mechanisms influenced by the adsorbent's properties (Mestre et al., 2014).
Wirkmechanismus
Target of Action
Iopamidol Impurity (Desdiiodo Iopamidol) is a derivative of Iopamidol, a non-ionic, water-soluble contrast agent . The primary targets of Iopamidol are the body structures that lack iodine . It is used in radiological procedures such as myelography, arthrography, nephroangiography, arteriography, etc .
Mode of Action
Iopamidol works by blocking X-rays, allowing the visualization of body structures that lack iodine . The degree of opacity produced is directly related to the amount of the iodinated contrast agent present in the path of the X-rays .
Pharmacokinetics
Iopamidol, the parent compound, is known to be non-metabolized in humans and is completely eliminated unchanged by renal excretion . The distribution and elimination of Iopamidol play a crucial role in visualizing body structures .
Result of Action
The result of the action of Iopamidol Impurity (Desdiiodo Iopamidol) is likely to be similar to that of Iopamidol. It enhances computed tomographic brain imaging with radiographic efficiency . The iodinated contrast agents improve the images obtained with routinely used diagnostic procedures such as angiography, urography, and computed tomography .
Action Environment
The action environment of Iopamidol Impurity (Desdiiodo Iopamidol) is likely to be influenced by various factors. For instance, the production of Iopamidol involves the use of certain toxic and hazardous reagents . Therefore, the replacement of these reagents with more benign ones would be important from an environmental point of view .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iopamidol Impurity (Desdiiodo Iopamidol) involves the reduction of Iopamidol, which is a contrast agent used in medical imaging. The reduction reaction will remove one of the iodine atoms from the molecule, resulting in the formation of the impurity.", "Starting Materials": [ "Iopamidol" ], "Reaction": [ "Step 1: Dissolve Iopamidol in a suitable solvent, such as methanol or ethanol.", "Step 2: Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the solution.", "Step 3: Stir the reaction mixture at a suitable temperature, such as room temperature or reflux, for a suitable amount of time, such as several hours.", "Step 4: Quench the reaction by adding a suitable quenching agent, such as water or dilute acid.", "Step 5: Extract the product from the reaction mixture using a suitable extraction solvent, such as dichloromethane or ethyl acetate.", "Step 6: Purify the product using a suitable purification method, such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1798830-49-5 |
Molekularformel |
C17H24IN3O8 |
Molekulargewicht |
525.30 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)
![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)



